Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate

Description

Fundamental Molecular Information

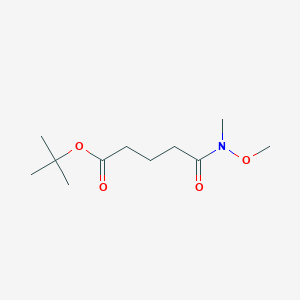

The molecular structure of tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate is defined by its molecular formula C₁₁H₂₁NO₄, which indicates the presence of eleven carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular weight of this compound is established at 231.29 grams per mole, as confirmed through computational analysis using advanced chemical databases. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is tert-butyl (2S)-5-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate, though this appears to reference a related stereoisomer. The Simplified Molecular Input Line Entry System representation of the molecule is CC(C)(C)OC(=O)CCCC(=O)N(C)OC, which provides a linear notation for the three-dimensional structure.

The structural architecture of this compound features several distinct functional groups that contribute to its chemical behavior and reactivity profile. The molecule contains a tert-butyl ester group at one terminus, providing steric hindrance and influencing the compound's stability under various reaction conditions. The central pentanoic acid backbone serves as the structural foundation, while the methoxy(methyl)amino group at the opposite end introduces both nucleophilic and electrophilic centers that can participate in diverse chemical transformations. This combination of functional groups creates a molecule with multiple reactive sites, making it particularly valuable as an intermediate in complex organic syntheses.

Three-Dimensional Structure and Stereochemistry

The three-dimensional structure of this compound exhibits conformational flexibility due to the presence of multiple rotatable bonds within the pentanoic acid chain. Computational analysis indicates the presence of five rotatable bonds, which allows the molecule to adopt various conformations in solution. This conformational freedom is particularly important for understanding the compound's reactivity patterns and its interactions with other molecules in synthetic transformations. The tert-butyl group, being bulky and rigid, acts as a steric shield that can influence the approach of reagents to nearby reactive centers.

The International Chemical Identifier for this compound is InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)6-7-11(4,5)9(12)14/h6-7H2,1-5H3,(H2,12,14), providing a standardized representation of its connectivity. The corresponding International Chemical Identifier Key is KZYLEOANPQRWKH-NSHDSACASA-N for the stereoisomeric form, though variations exist depending on the specific stereochemical configuration. These identifiers are crucial for database searches and unambiguous chemical communication in research and commercial applications.

Properties

IUPAC Name |

tert-butyl 5-[methoxy(methyl)amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)8-6-7-9(13)12(4)15-5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBXDGDLFNAYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440776 | |

| Record name | tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192123-40-3 | |

| Record name | tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate typically involves the esterification of 5-oxopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The methoxy(methyl)amino group can be introduced through a nucleophilic substitution reaction using methoxy(methyl)amine. The reaction conditions often include:

Temperature: Room temperature to 60°C

Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid

Solvents: Organic solvents such as toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the methoxy(methyl)amino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in various biochemical pathways, influencing cellular processes through its reactive functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Amino Protecting Groups

Benzyl 5-[methoxy(methyl)amino]-5-oxopentanoate (CAS: 1418117-77-7)

- Molecular Formula: C₁₄H₁₉NO₄

- Key Differences : Replaces the tert-butyl ester with a benzyl group, enhancing solubility in polar solvents but reducing stability under hydrogenation conditions. Used in peptide synthesis for orthogonal protection strategies .

- Applications : Preferred for solution-phase synthesis due to higher solubility in DMSO and dichloromethane .

(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (CAS: 16881-42-8)

- Molecular Formula : C₁₇H₂₄N₂O₅

- Key Differences: Features a benzyloxycarbonyl (Cbz) protecting group instead of methoxy(methyl)amino. This substitution increases steric bulk, affecting coupling efficiency in solid-phase peptide synthesis .

Compounds with Triazole or Aryl Substituents

tert-Butyl 5-({[4-[(2-hydroxybenzamido)methyl]-1H-1,2,3-triazol-1-yl]ethyl}amino)-5-oxopentanoate (6a)

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 50°C for 1 hour. Yield: 44–74% depending on substituents .

- Key Differences : Incorporates a triazole ring and salicylic acid moiety, enhancing phloem mobility in plant studies. The triazole group improves thermal stability compared to the parent compound .

tert-Butyl (S)-4-(((benzyloxy)carbonyl)amino)-5-((4-methoxyphenyl)amino)-5-oxopentanoate (62e)

- Key Differences: Contains a 4-methoxyphenylamino group, which increases π-π stacking interactions in peptidomimetics. NMR data (δ 8.48 ppm for aromatic protons) confirm enhanced electron-withdrawing effects .

Derivatives with Modified Backbone or Functional Groups

Methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoate (CAS: 1076199-67-1)

- Key Differences : Introduces a silyl ether group, improving lipophilicity for blood-brain barrier penetration. The methyl ester at the terminal carboxylate allows selective deprotection .

5-{[4-(4-tert-Butylphenoxy)phenyl]amino}-5-oxopentanoic acid (CAS: 356089-70-8)

- Key Differences: Replaces the tert-butyl ester with a free carboxylic acid and adds a 4-tert-butylphenoxy group. This modification enhances binding to hydrophobic protein pockets, as seen in β-catenin/T-cell factor inhibitors .

Comparative Data Table

Research Findings and Trends

- Synthesis Efficiency : Compounds with triazole rings (e.g., 6b, 6c) show variable yields (44–74%) based on heating duration and substituent electronegativity .

- Biological Activity : The introduction of aryl groups (e.g., 62e, 62f) enhances binding to hydrophobic targets, as demonstrated in β-catenin/T-cell factor inhibition (IC₅₀ < 10 µM) .

- Solubility: Benzyl esters (e.g., Benzyl 5-[methoxy(methyl)amino]-5-oxopentanoate) exhibit superior solubility in organic solvents compared to tert-butyl analogs, critical for liquid-phase reactions .

Biological Activity

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound contributes to its biological activity. The presence of a tert-butyl group enhances lipophilicity, potentially improving membrane permeability. The methoxy and methyl amino groups may play crucial roles in modulating interactions with biological targets.

The compound primarily acts through the inhibition of specific enzymes and proteins involved in various cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound interacts with enzymes such as DNA topoisomerases and cyclooxygenases, disrupting normal cellular functions and leading to apoptotic pathways in cancer cells.

- Cell Signaling Modulation : It alters cell signaling pathways, influencing gene expression related to oxidative stress responses .

Anticancer Activity

This compound has shown promising antiproliferative effects against various cancer cell lines.

These results indicate that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria.

The minimum inhibitory concentration (MIC) values suggest potential applications in treating bacterial infections.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant activity, which can protect cells from oxidative damage.

- DPPH Assay : The compound demonstrated strong scavenging activity, outperforming standard antioxidants like butylated hydroxytoluene (BHT) .

- Cellular Oxidative Stress Models : In vitro studies using HCT116 cells treated with tert-butyl hydroperoxide showed reduced oxidative stress markers when co-treated with the compound .

Study on Antiproliferative Effects

In a study assessing the antiproliferative effects of various derivatives, this compound was found to significantly inhibit cell growth at low micromolar concentrations, confirming its potential as a therapeutic agent against cancer .

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against several bacterial strains, revealing that it effectively inhibited growth at concentrations comparable to established antibiotics .

Q & A

Q. What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?

- Methodological Answer : LC-MS/MS identifies hydrolysis products (e.g., free pentanoic acid). For example, in , incubation in PBS (pH 7.4, 37°C) showed tert-butyl cleavage within 24 hours, confirmed by MS (m/z 425.3 → 369.2) . Accelerated stability studies (40°C/75% RH) predict shelf-life using Arrhenius modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.